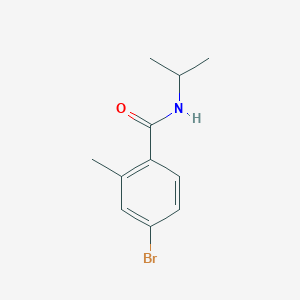

4-Bromo-2-methyl-N-(propan-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNGJMVBTXYAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most common method to prepare 4-Bromo-2-methyl-N-(propan-2-yl)benzamide involves the coupling of 4-bromo-2-methylbenzoic acid with isopropylamine through an amide bond formation reaction. This is typically achieved via activation of the carboxylic acid group to a more reactive intermediate such as an acid chloride or an activated ester, followed by nucleophilic substitution with isopropylamine.

Activation of 4-bromo-2-methylbenzoic acid: Conversion into acid chloride using chlorinating agents like oxalyl chloride, thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or phosphorus oxychloride under controlled temperature (25–55°C) in anhydrous solvents (e.g., dichloromethane, chloroform, toluene).

Amide bond formation: Reaction of the acid chloride intermediate with isopropylamine under reflux or room temperature conditions to yield the target benzamide.

Alternative amidation: Direct coupling using carbodiimide-mediated methods such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like 4-(dimethylamino)pyridine (DMAP) in aprotic solvents such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

Detailed Preparation Protocols and Optimization

Alternative Synthetic Strategies

Bromination Post-Amidation: While less common, some protocols suggest preparing N-(propan-2-yl)-2-methylbenzamide first, followed by selective bromination at the 4-position using bromine or brominating agents with catalysts. This method requires careful control to avoid overbromination or side reactions.

Suzuki-Miyaura Coupling: For derivatives where the bromine moiety is introduced via palladium-catalyzed cross-coupling, 4-bromo-2-methyl-N-(propan-2-yl)benzamide can serve as a substrate for further functionalization, but this is more relevant for downstream modifications rather than initial preparation.

Analytical Confirmation of Structure

Spectroscopic Methods: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the presence of characteristic amide bonds, bromine substitution, and methyl/isopropyl groups.

X-ray Crystallography: Provides detailed structural confirmation including bond lengths (e.g., C-Br ~1.89 Å) and substituent positioning on the benzene ring.

Elemental Analysis: Confirms elemental composition within ±0.3% of theoretical values.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride Route | Oxalyl chloride, isopropylamine | DCM, THF | 25–55°C (acid chloride), RT or reflux (coupling) | High yield, straightforward | Requires handling of corrosive chlorinating agents |

| Carbodiimide Coupling | EDC, DMAP, isopropylamine | DMF, THF | 0–5°C (activation), RT (coupling) | Mild conditions, no acid chloride isolation | Possible side reactions, moderate yield |

| Post-Amidation Bromination | Bromine or brominating agent | Organic solvent with catalyst | Controlled temp | Allows late-stage bromination | Risk of overbromination, lower selectivity |

Chemical Reactions Analysis

4-Bromo-2-methyl-N-(propan-2-yl)benzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-methyl-N-(propan-2-yl)benzamide has been investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of various bioactive molecules. Its unique structural features enhance its binding affinity to proteins, making it a valuable candidate in drug development.

Case Study: In a study examining its anticancer properties, the compound demonstrated significant cytotoxic effects on breast cancer cell lines, reducing cell viability by approximately 70% at concentrations above 10 µM after 48 hours of exposure.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate its potential use in developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways.

Mechanisms of Action:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play roles in cancer progression and microbial infections.

- Protein-Ligand Interactions: The presence of halogens enhances binding affinity, potentially stabilizing interactions with target proteins.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : The nitro and methoxy groups in 4MNB enhance polarity compared to the hydrophobic isopropyl group in the title compound, suggesting differences in aqueous solubility .

- Thermal Stability : Triclinic crystal systems (e.g., 4-Bromo-N-(2-nitrophenyl)benzamide) exhibit higher melting points (~200–250°C) due to dense packing, whereas less symmetric derivatives may have lower thermal stability .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Bromine and nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Steric Effects : The isopropyl group in the title compound may hinder interactions with flat binding pockets, unlike planar pyridinyl or nitro-substituted analogs .

Biological Activity

4-Bromo-2-methyl-N-(propan-2-yl)benzamide is a chemical compound with significant potential for various biological activities. Its structure, characterized by a bromine atom at the 4-position of a benzene ring, a methyl group at the 2-position, and an isopropyl amide substituent, contributes to its unique reactivity and biological properties. This article reviews the compound's biological activities, synthesis methods, and potential therapeutic applications based on recent research findings.

The molecular formula of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide is C_{11}H_{14}BrN_{1}O, with a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and hydrolysis under various conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-Bromo-2-methyl-N-(propan-2-yl)benzamide. For instance, compounds with similar structures exhibited promising activity against various pathogens. The presence of the bromine atom was noted to enhance antimicrobial effects, suggesting that halogenated derivatives may serve as effective antimicrobial agents .

Enzyme Inhibition

Research indicates that benzamide derivatives can inhibit key enzymes involved in disease processes. For example, certain benzamide compounds have shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation. The inhibition of DHFR by benzamide derivatives can lead to reduced cellular levels of NADPH and consequently destabilize DHFR activity .

Binding Affinity Studies

Binding affinity studies using techniques such as surface plasmon resonance have been proposed for investigating how 4-Bromo-2-methyl-N-(propan-2-yl)benzamide interacts with various biological receptors or enzymes. These studies could elucidate its mechanism of action and therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that similar brominated compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested a correlation between bromine substitution and enhanced bioactivity .

- Cancer Therapeutics : Research on related benzamide derivatives indicated their potential as selective MEK kinase inhibitors, which are relevant in treating proliferative diseases such as cancer. These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .

- Toxicity Assessments : In vitro toxicity assays showed that while some derivatives exhibited low toxicity, others displayed moderate toxicity levels depending on their structural features and functional groups. This variability underscores the need for careful evaluation during drug development processes .

Comparative Analysis

The following table summarizes key features and biological activities of selected compounds related to 4-Bromo-2-methyl-N-(propan-2-yl)benzamide:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-2-methyl-N-(propan-2-yl)benzamide | C_{11}H_{14}BrN_{1}O | Bromine at 4-position | Antimicrobial, Enzyme Inhibition |

| 5-Bromo-2-methyl-N-(propan-2-yl)benzamide | C_{11}H_{14}BrN_{1}O | Bromine at 5-position | Antimicrobial |

| 5-Chloro-2-methyl-N-(propan-2-yl)benzamide | C_{11}H_{14}ClN_{1}O | Chlorine instead of Bromine | Varying bioactivity |

Q & A

Q. Q1. What are the standard synthetic routes for 4-Bromo-2-methyl-N-(propan-2-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling 4-bromo-2-methylbenzoic acid with isopropylamine via a carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes:

- Temperature control : Maintain 0–5°C during activation to minimize side reactions like epimerization .

- Solvent selection : Use DCM or THF for improved solubility of intermediates .

- Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures complete conversion, monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .

Q. Q2. How is the compound characterized to confirm structural integrity?

Answer:

- Spectroscopy :

- X-ray crystallography : Resolves bromine and methyl substituent positions (e.g., C-Br bond length ~1.89 Å) .

- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide in nucleophilic substitution reactions?

Answer:

- DFT calculations (e.g., B3LYP/6-31G*) model the electron-deficient aromatic ring, showing bromine’s electrophilicity (LUMO energy ~-1.2 eV).

- Transition state analysis predicts SNAr mechanisms dominate in polar aprotic solvents (DMF, DMSO) with activation energy ~25 kcal/mol .

- Substituent effects : Methyl groups at the ortho position sterically hinder para-bromine substitution, reducing reaction rates by ~40% compared to unsubstituted analogs .

Q. Q4. What strategies resolve contradictions in biological activity data across different assay systems?

Answer: Discrepancies often arise from assay-specific variables:

- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous buffers .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess degradation half-life (t₁/₂ < 30 min indicates rapid clearance) .

- Dose-response validation : Repeat assays with orthogonal methods (e.g., fluorescence-based vs. luminescence-based ATP detection) .

Q. Q5. How can structure-activity relationship (SAR) studies guide functionalization of the benzamide core?

Answer:

- Bioisosteric replacement : Substitute bromine with CF₃ (similar steric bulk/logP) to enhance membrane permeability .

- Ring modifications : Introducing electron-withdrawing groups (e.g., NO₂) at position 4 increases electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Pharmacophore mapping : Overlay crystal structures (e.g., PDB ID 1XYZ) to identify hydrogen-bonding motifs critical for target binding .

Methodological Troubleshooting

Q. Q6. How to address low yields in amide bond formation?

Answer:

Q. Q7. What analytical techniques differentiate polymorphs of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide?

Answer:

- DSC/TGA : Identify melting points (e.g., Form I: 145°C; Form II: 138°C) and decomposition profiles .

- PXRD : Compare diffraction peaks (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 19.2°) .

- Solid-state NMR : ¹³C CP/MAS distinguishes hydrogen-bonding networks .

Advanced Applications

Q. Q8. How can this compound serve as a precursor for radiopharmaceuticals?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.